molecular formula C10H18N2O B15255794 1-[(3R)-3-Aminopiperidin-1-yl]-2-cyclopropylethan-1-one

1-[(3R)-3-Aminopiperidin-1-yl]-2-cyclopropylethan-1-one

Cat. No.: B15255794
M. Wt: 182.26 g/mol
InChI Key: VNHNKJIZKRQULJ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3R)-3-Aminopiperidin-1-yl]-2-cyclopropylethan-1-one is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R)-3-Aminopiperidin-1-yl]-2-cyclopropylethan-1-one typically involves the reaction of a piperidine derivative with a cyclopropyl-containing reagent. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. For example, the use of palladium-catalyzed coupling reactions has been reported in the literature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to achieve consistent and scalable production .

Chemical Reactions Analysis

Types of Reactions

1-[(3R)-3-Aminopiperidin-1-yl]-2-cyclopropylethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[(3R)-3-Aminopiperidin-1-yl]-2-cyclopropylethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3R)-3-Aminopiperidin-1-yl]-2-cyclopropylethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit the activity of certain enzymes involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3R)-3-Aminopiperidin-1-yl]-2-cyclopropylethan-1-one is unique due to its combination of a piperidine ring and a cyclopropyl group, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

1-[(3R)-3-aminopiperidin-1-yl]-2-cyclopropylethanone

InChI

InChI=1S/C10H18N2O/c11-9-2-1-5-12(7-9)10(13)6-8-3-4-8/h8-9H,1-7,11H2/t9-/m1/s1

InChI Key

VNHNKJIZKRQULJ-SECBINFHSA-N

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)CC2CC2)N

Canonical SMILES

C1CC(CN(C1)C(=O)CC2CC2)N

Origin of Product

United States

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